1,3-Diarachidin
1,3-Diarachidin
Dieicosanoin is a diacylglycerol that contains the saturated 20-carbon fatty acid arachidic acid at two positions.
DG(20:0/0:0/20:0), also known as diacylglycerol or DAG(40:0), belongs to the class of organic compounds known as 1, 3-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 3. DG(20:0/0:0/20:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:0/0:0/20:0) has been primarily detected in blood. Within the cell, DG(20:0/0:0/20:0) is primarily located in the membrane (predicted from logP).
DG(20:0/0:0/20:0), also known as diacylglycerol or DAG(40:0), belongs to the class of organic compounds known as 1, 3-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 3. DG(20:0/0:0/20:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:0/0:0/20:0) has been primarily detected in blood. Within the cell, DG(20:0/0:0/20:0) is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
60586-60-9
VCID:
VC0008379
InChI:
InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3
SMILES:
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)O
Molecular Formula:
C43H84O5
Molecular Weight:
681.132
1,3-Diarachidin
CAS No.: 60586-60-9
Cat. No.: VC0008379
Molecular Formula: C43H84O5
Molecular Weight: 681.132
* For research use only. Not for human or veterinary use.
Specification
| Description | Dieicosanoin is a diacylglycerol that contains the saturated 20-carbon fatty acid arachidic acid at two positions. DG(20:0/0:0/20:0), also known as diacylglycerol or DAG(40:0), belongs to the class of organic compounds known as 1, 3-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 3. DG(20:0/0:0/20:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:0/0:0/20:0) has been primarily detected in blood. Within the cell, DG(20:0/0:0/20:0) is primarily located in the membrane (predicted from logP). |
|---|---|
| CAS No. | 60586-60-9 |
| Molecular Formula | C43H84O5 |
| Molecular Weight | 681.132 |
| IUPAC Name | (2-hydroxy-3-icosanoyloxypropyl) icosanoate |
| Standard InChI | InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3 |
| SMILES | CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator